3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure It features a cyclohexene ring substituted with various functional groups, including methyl, phenoxy, and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the hydrazinyl group: Hydrazine derivatives can be introduced through condensation reactions.
Final assembly: The various fragments are combined through coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid: Similar structure but with a different position of the methyl group on the phenoxy ring.
3,4-Dimethyl-6-({2-[2-(2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid: Another isomer with a different position of the methyl group.
Uniqueness
The uniqueness of 3,4-Dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,4-dimethyl-6-[[2-(3-methylphenoxy)propanoylamino]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-11-6-5-7-15(8-11)27-14(4)18(23)21-22-19(24)16-9-12(2)13(3)10-17(16)20(25)26/h5-8,14,16-17H,9-10H2,1-4H3,(H,21,23)(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMDASRBGQLYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NNC(=O)C(C)OC2=CC=CC(=C2)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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